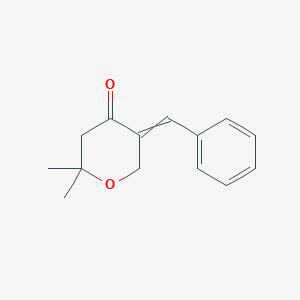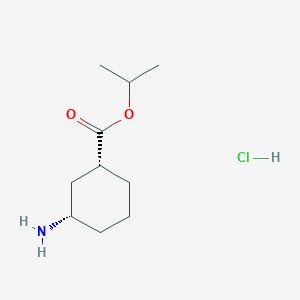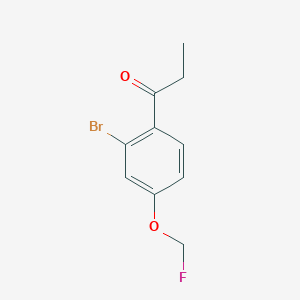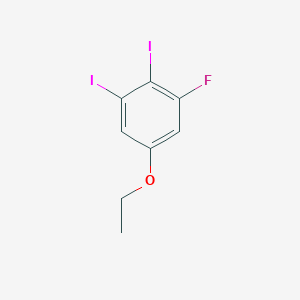
1,2-Diiodo-5-ethoxy-3-fluorobenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2-Diiodo-5-ethoxy-3-fluorobenzene is an organic compound with the molecular formula C8H7FI2O and a molecular weight of 391.95 g/mol This compound is characterized by the presence of two iodine atoms, one ethoxy group, and one fluorine atom attached to a benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Diiodo-5-ethoxy-3-fluorobenzene typically involves the iodination of a precursor compound. One common method involves the reaction of 1-ethoxy-3-fluorobenzene with iodine in the presence of an oxidizing agent such as nitric acid or hydrogen peroxide. The reaction is carried out under controlled conditions to ensure the selective introduction of iodine atoms at the desired positions on the benzene ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and yield of the production process. Safety measures are crucial due to the handling of iodine and other reactive chemicals.
Analyse Des Réactions Chimiques
Types of Reactions
1,2-Diiodo-5-ethoxy-3-fluorobenzene can undergo various chemical reactions, including:
Substitution Reactions: The iodine atoms can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Coupling Reactions: It can participate in coupling reactions to form more complex aromatic compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used for substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield compounds with different functional groups replacing the iodine atoms, while oxidation and reduction can lead to the formation of various oxidized or reduced derivatives .
Applications De Recherche Scientifique
1,2-Diiodo-5-ethoxy-3-fluorobenzene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the development of radiolabeled compounds for imaging studies.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1,2-Diiodo-5-ethoxy-3-fluorobenzene involves its interaction with specific molecular targets and pathways. The presence of iodine and fluorine atoms can influence the compound’s reactivity and binding affinity to various biological molecules. The ethoxy group can also play a role in modulating the compound’s solubility and overall chemical behavior .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,2-Diiodo-3-fluorobenzene: Lacks the ethoxy group, which can affect its reactivity and applications.
1,2-Diiodo-5-methoxy-3-fluorobenzene: Similar structure but with a methoxy group instead of an ethoxy group.
1,2-Diiodo-4-ethoxy-3-fluorobenzene: Different position of the ethoxy group on the benzene ring.
Uniqueness
1,2-Diiodo-5-ethoxy-3-fluorobenzene is unique due to the specific arrangement of its substituents, which can influence its chemical properties and reactivity. The presence of both iodine and fluorine atoms, along with the ethoxy group, makes it a versatile compound for various applications in research and industry .
Propriétés
Formule moléculaire |
C8H7FI2O |
|---|---|
Poids moléculaire |
391.95 g/mol |
Nom IUPAC |
5-ethoxy-1-fluoro-2,3-diiodobenzene |
InChI |
InChI=1S/C8H7FI2O/c1-2-12-5-3-6(9)8(11)7(10)4-5/h3-4H,2H2,1H3 |
Clé InChI |
JTRZLWPSWWLPLX-UHFFFAOYSA-N |
SMILES canonique |
CCOC1=CC(=C(C(=C1)I)I)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


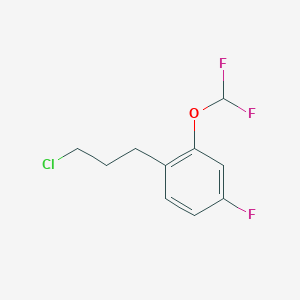
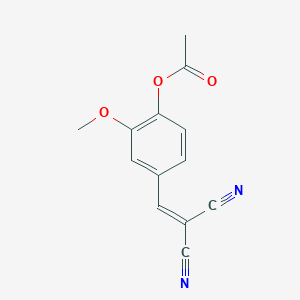
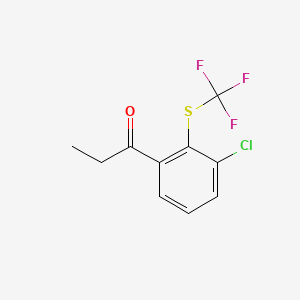
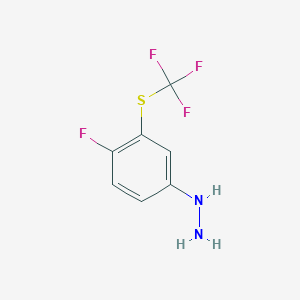

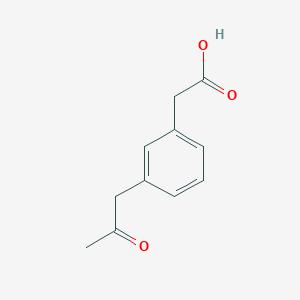
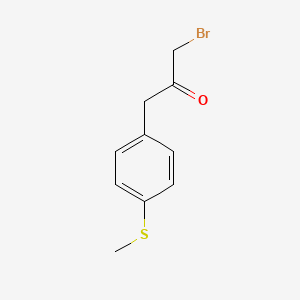
![[2-Chloro-6-(3,4,5-trichlorocyclohexa-2,4-dienyl)-phenyl]-dimethyl-amine](/img/structure/B14057861.png)

